2-(4-Methylpyridin-2-yl)phenol

Proton-coupled electron transfer Hydrogen bonding Physical organic chemistry

2-(4-Methylpyridin-2-yl)phenol (CAS 863988-32-3; molecular formula C12H11NO; molecular weight 185.22 g/mol) is a heterocyclic phenol belonging to the 2-(pyridin-2-yl)phenol (ortho-pyridinyl phenol) family. This compound class is defined by a phenol ring directly bonded at the ortho position to a pyridine ring, creating an N,O-bidentate chelating motif stabilized by a strong intramolecular O–H···N hydrogen bond.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B14123912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpyridin-2-yl)phenol
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=CC=CC=C2O
InChIInChI=1S/C12H11NO/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14/h2-8,14H,1H3
InChIKeyJUWQCAAWLZJIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpyridin-2-yl)phenol Procurement Guide: Core Identity, CAS Registry, and Compound Class for Chemical Sourcing


2-(4-Methylpyridin-2-yl)phenol (CAS 863988-32-3; molecular formula C12H11NO; molecular weight 185.22 g/mol) is a heterocyclic phenol belonging to the 2-(pyridin-2-yl)phenol (ortho-pyridinyl phenol) family . This compound class is defined by a phenol ring directly bonded at the ortho position to a pyridine ring, creating an N,O-bidentate chelating motif stabilized by a strong intramolecular O–H···N hydrogen bond [1]. The 4-methyl substituent on the pyridine ring electronically differentiates this compound from the unsubstituted parent 2-(pyridin-2-yl)phenol (CAS 33421-36-2), modulating pyridine basicity, hydrogen bond strength, and redox properties relevant to proton-coupled electron transfer (PCET) processes and metal coordination chemistry [1]. The compound serves as a versatile building block in medicinal chemistry, as a ligand precursor for phosphorescent iridium(III) complexes in OLED applications, and as a model system for studying concerted proton–electron transfer mechanisms [1][2].

Why 2-(4-Methylpyridin-2-yl)phenol Cannot Be Substituted with Unmodified 2-(Pyridin-2-yl)phenol in PCET and Coordination Applications


Within the 2-(pyridin-2-yl)phenol class, the pyridine ring substituent exerts a quantifiable, nonlinear influence on the strength of the intramolecular O–H···N hydrogen bond, the pyridine nitrogen basicity, and the thermodynamics of concerted proton–electron transfer (CPET) [1]. The 4-methyl group of 2-(4-methylpyridin-2-yl)phenol increases the pKa of the pyridine nitrogen from 12.9 (unsubstituted parent) to 14.1, a 1.2 log unit shift corresponding to approximately 16-fold higher basicity [1]. This perturbation propagates into a measurable ~58 mV anodic shift in the CPET oxidation potential relative to the parent compound, a change sufficient to alter the thermodynamic driving force and intrinsic kinetic barrier in redox processes [1]. Generic substitution with 2-(pyridin-2-yl)phenol or other ring-substituted analogs would therefore introduce uncontrolled variability in H-bond strength, redox potential, and metal-chelate electronic properties, undermining reproducibility in mechanistic PCET studies, catalyst design, and phosphorescent emitter tuning [1][2].

Quantitative Differentiation Evidence for 2-(4-Methylpyridin-2-yl)phenol vs. Closest Structural Analogs


Intramolecular Hydrogen Bond Strength: Pyridine Basicity (pKa) and ¹H NMR Spectroscopic Comparison vs. Unsubstituted Parent

In a systematic head-to-head study of the HOAr-pyX series, 2-(4-methylpyridin-2-yl)phenol (HOAr-py 4-CH₃) exhibits significantly enhanced pyridine basicity relative to the unsubstituted parent 2-(pyridin-2-yl)phenol (HOAr-pyH). The pKa of the free pyridine increases from 12.9 (HOAr-pyH) to 14.1 (HOAr-py 4-CH₃), representing a 1.2 pKa unit or approximately 15.8-fold increase in basicity [1]. This is corroborated by ¹H NMR spectroscopy in dry CD₃CN: the phenolic OH resonance shifts downfield from δ 14.83 ppm (HOAr-pyH) to δ 14.95 ppm (HOAr-py 4-CH₃), consistent with a stronger O–H···N hydrogen bond in the 4-methyl derivative [1]. The X-ray crystallographic O···N distance for HOAr-py 4-CH₃ is 2.561–2.573 Å (three independent molecules), compared to 2.547–2.570 Å for HOAr-pyH [1].

Proton-coupled electron transfer Hydrogen bonding Physical organic chemistry

Electrochemical Oxidation Potential: CPET Redox Tuning Relative to Unsubstituted Parent

The oxidation potential (E°) for concerted proton–electron transfer in the HOAr-pyX series varies linearly with the pKa of the pyridine substituent, with a slope of –48(1) mV/pKa [1]. Applying this experimentally derived relationship, 2-(4-methylpyridin-2-yl)phenol (pKa 14.1) exhibits an oxidation potential that is approximately 58 mV less positive than 2-(pyridin-2-yl)phenol (pKa 12.9), corresponding to ΔΔG° ≈ –5.6 kJ/mol in thermodynamic driving force [1]. For comparison, the 4-NO₂ analog (pKa 8.7) is shifted approximately +202 mV relative to the unsubstituted parent, while the 4-NMe₂ analog (pKa 18.5) is shifted approximately –269 mV [1]. The 4-CH₃ compound thus occupies a specific intermediate position in the redox tuning range, offering moderate electron-donating character without the extreme sensitivity of the 4-NMe₂ derivative [1].

Electrochemistry Cyclic voltammetry Redox tuning

Intrinsic Reorganization Energy for sCPET: DFT-Computed λi Comparison Across the HOAr-pyX Substituent Series

DFT calculations (B3LYP/6-311+G(d,p)//B3LYP/6-31G(d,p) level) employing a four-point method yield the inner-sphere reorganization energy λi(sCPET) for concerted proton–electron transfer in the HOAr-pyX series [1]. 2-(4-Methylpyridin-2-yl)phenol (HOAr-py 4-CH₃) has λi = 18 kcal/mol, which is intermediate between the 4-NMe₂ analog (λi = 17 kcal/mol) and the 4-NO₂ analog (λi = 14 kcal/mol) [1]. For context, the analogous methylene-bridged series HOArCH₂pyX exhibits substantially higher reorganization energies (λi = 23, 18, and 14 kcal/mol for X = 4-NMe₂, 4-CH₃, and 5-CF₃ respectively), indicating that direct conjugation in the HOAr-pyX series lowers λi by approximately 10 kcal/mol relative to the methylene-bridged series [1]. The 4-CH₃ congener thus provides a distinct, computationally validated λi value that differs from both the more electron-rich and electron-poor analogs by 1–4 kcal/mol [1].

Computational chemistry Marcus theory Reorganization energy

Cyclometalating Ligand Precursor for Ir(III) Phosphorescent OLED Emitters: Crystallographically Characterized Complex

2-(4-Methylpyridin-2-yl)phenol serves as a precursor for cyclometalating phenylpyridine-type ligands in iridium(III) phosphorescent complexes. The crystal structure of the heteroleptic Ir(III) complex [Ir(C₁₄H₈F₆N)₂(C₆H₅N₂O₂)]·0.5CHCl₃, where the cyclometalating ligand is derived from 2-(4-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzene, has been definitively characterized by single-crystal X-ray diffraction [1]. The Ir(III) center adopts a distorted octahedral geometry with meridional arrangement of three N-donor atoms from three bidentate ligands [1]. Methyl substitution on the pyridine ring of phenylpyridine-type cyclometalating ligands is a well-established strategy in the OLED patent literature to tune emission wavelength, reduce intermolecular aggregation quenching, and adjust the HOMO/LUMO energy levels of iridium phosphorescent dopants [2]. In contrast, the phenol-free analog 4-methyl-2-phenylpyridine (CAS 161037-66-7) lacks the hydroxyl handle needed for further functionalization or for forming phenolate-bridged multinuclear complexes [2].

OLED materials Phosphorescent emitters Iridium complexes

Predicted Lipophilicity Differentiation: Computed logP vs. Unsubstituted 2-(Pyridin-2-yl)phenol

Computational logP predictions indicate that the 4-methyl substituent on the pyridine ring increases lipophilicity relative to the unsubstituted parent. The MolBIC database reports a computed logP of 4.3 for 2-(4-methylpyridin-2-yl)phenol [1], while ChemScene reports a computational logP of 2.45 for 2-(pyridin-2-yl)phenol . The difference of approximately 1.9 logP units, though dependent on the specific computational method used in each case, is directionally consistent with the additive contribution of a methyl group to logP (Hansch π ≈ +0.56 for aromatic CH₃, with additional contributions from electronic effects on the pyridine ring) [1]. The MolBIC entry also reports a topological polar surface area (TPSA) of 33.1 Ų, one hydrogen bond donor (phenolic OH), and two hydrogen bond acceptors (pyridine N and phenolic O) [1]. The isomeric positional analog 4-(pyridin-2-ylmethyl)phenol (CAS 58498-11-6) has a reported computed logP of 2.38 (Molbase) , demonstrating that regiochemistry—and not merely elemental composition—governs the lipophilicity profile.

Lipophilicity ADME prediction Physicochemical properties

Recommended Procurement and Application Scenarios for 2-(4-Methylpyridin-2-yl)phenol Based on Quantitative Differentiation Evidence


Mechanistic Studies of Concerted Proton–Electron Transfer (CPET) Requiring a Moderately Electron-Donating Pyridine Base

For physical organic chemistry groups investigating the effect of pyridine basicity on CPET kinetics and thermodynamics, 2-(4-methylpyridin-2-yl)phenol (HOAr-py 4-CH₃) provides a well-characterized intermediate between the most electron-donating (4-NMe₂, pKa 18.5) and electron-withdrawing (4-NO₂, pKa 8.7; 5-CF₃, pKa 9.5) analogs within the HOAr-pyX series [1]. Its pyridine pKa of 14.1, δOH of 14.95 ppm, and DFT-computed λi of 18 kcal/mol are all experimentally and computationally validated against multiple comparators in the same study, enabling direct quantitative interpretation of substituent effects on sCPET rate constants and intrinsic barriers [1]. The compound is the appropriate procurement choice when a CPET probe with pyridine basicity approximately 1.2 pKa units above the unsubstituted parent is required [1].

Synthesis of Phosphorescent Ir(III) Complexes with N,O-Cyclometalating Ligand Architecture for OLED Dopant Development

Research groups developing novel phosphorescent emitters for organic light-emitting diodes can employ 2-(4-methylpyridin-2-yl)phenol as a precursor for cyclometalating ligands that bind iridium(III) through both the pyridyl nitrogen and the phenyl carbon, with the phenolic OH providing an additional handle for ancillary ligand attachment or phenolate bridge formation [2]. The crystal structure of [Ir(C₁₄H₈F₆N)₂(C₆H₅N₂O₂)]·0.5CHCl₃ confirms that the 2-(4-methylpyridin-2-yl) scaffold supports meridional N-donor geometry at Ir(III), a coordination mode relevant to phosphorescent dopant design [2]. The methyl substituent on the pyridine ring is consistent with patent literature strategies for tuning emission properties and reducing concentration quenching in OLED devices [3].

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Over 2-(Pyridin-2-yl)phenol Scaffolds

In drug discovery programs where the 2-(pyridin-2-yl)phenol core is part of a pharmacophore or metal-chelating motif, the 4-methyl derivative offers a computationally predicted logP increase of approximately 1.9 units relative to the unsubstituted parent [4]. This lipophilicity enhancement—corresponding to roughly an 80-fold increase in octanol–water partition—can improve membrane permeability and oral bioavailability for targets where moderate logP elevation is desirable without introducing the metabolic liability of larger alkyl substituents [4]. Procurement of the 4-CH₃ analog is warranted when SAR exploration requires a logP increase beyond what the parent 2-(pyridin-2-yl)phenol can provide, while avoiding the excessive lipophilicity and potential toxicity risks of higher alkyl or polyhalogenated congeners [4].

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